molecular formula C11H13N B12921076 N-(Cyclopent-1-en-1-yl)aniline CAS No. 65601-65-2

N-(Cyclopent-1-en-1-yl)aniline

Cat. No.: B12921076
CAS No.: 65601-65-2
M. Wt: 159.23 g/mol
InChI Key: UKECYFJOQBNKAG-UHFFFAOYSA-N
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Description

N-(Cyclopent-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentene ring attached to the nitrogen atom of an aniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Cyclopent-1-en-1-yl)aniline can be synthesized through the reaction of aniline with cyclopentene under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the cyclopentene ring to the aniline molecule. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopent-1-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclopentyl aniline.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclopentyl aniline.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

N-(Cyclopent-1-en-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclopent-1-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopent-2-en-1-yl)aniline
  • N-(Cyclohex-1-en-1-yl)aniline
  • N-(Cyclopentyl)aniline

Uniqueness

N-(Cyclopent-1-en-1-yl)aniline is unique due to the presence of the cyclopentene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

65601-65-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-(cyclopenten-1-yl)aniline

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-8,12H,4-5,9H2

InChI Key

UKECYFJOQBNKAG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)NC2=CC=CC=C2

Origin of Product

United States

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